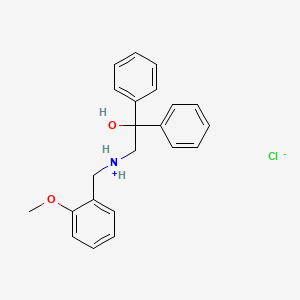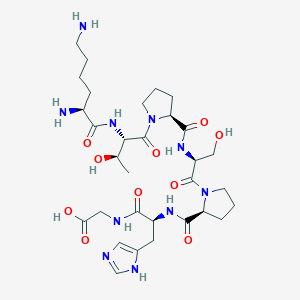
Glycine, L-lysyl-L-threonyl-L-prolyl-L-seryl-L-prolyl-L-histidyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, L-lysyl-L-threonyl-L-prolyl-L-seryl-L-prolyl-L-histidyl-: is a peptide composed of multiple amino acids. Peptides like this one are often involved in various biological processes and can have significant biological activity. This specific peptide sequence includes glycine, lysine, threonine, proline, serine, and histidine residues.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, L-lysyl-L-threonyl-L-prolyl-L-seryl-L-prolyl-L-histidyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of peptides like Glycine, L-lysyl-L-threonyl-L-prolyl-L-seryl-L-prolyl-L-histidyl- often involves automated peptide synthesizers that can handle large-scale synthesis. The process is similar to laboratory-scale SPPS but optimized for higher throughput and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues, though this specific peptide does not contain these amino acids.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Coupling Reagents: Carbodiimides (e.g., DCC), HOBt, and HATU are commonly used in peptide synthesis.
Deprotection Reagents: TFA (trifluoroacetic acid) is often used to remove protective groups.
Oxidizing Agents: Hydrogen peroxide or iodine can be used for oxidation reactions.
Major Products: The primary product is the desired peptide sequence, though side products can include truncated peptides or peptides with incomplete deprotection.
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: Used as a model compound to study peptide synthesis techniques and optimize reaction conditions.
Biology:
Protein-Protein Interactions: Studied for its role in mediating interactions between proteins.
Cell Signaling: Investigated for its potential role in cell signaling pathways.
Medicine:
Therapeutic Peptides: Explored for its potential as a therapeutic agent in various diseases.
Drug Delivery: Studied for its ability to deliver drugs to specific targets in the body.
Industry:
Biotechnology: Used in the development of biotechnological applications, including biosensors and diagnostic tools.
Mécanisme D'action
The mechanism of action of Glycine, L-lysyl-L-threonyl-L-prolyl-L-seryl-L-prolyl-L-histidyl- involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, including:
Enzyme Inhibition: The peptide may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may bind to cell surface receptors, triggering downstream signaling cascades.
Protein-Protein Interactions: The peptide can mediate interactions between proteins, influencing cellular processes.
Comparaison Avec Des Composés Similaires
- Glycine, L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl-
- Glycyl-L-histidyl-L-lysine
Uniqueness: Glycine, L-lysyl-L-threonyl-L-prolyl-L-seryl-L-prolyl-L-histidyl- is unique due to its specific sequence of amino acids, which imparts distinct biological activity and potential therapeutic applications. Its combination of glycine, lysine, threonine, proline, serine, and histidine residues can result in unique interactions with molecular targets and pathways.
Propriétés
Numéro CAS |
680983-48-6 |
|---|---|
Formule moléculaire |
C31H50N10O10 |
Poids moléculaire |
722.8 g/mol |
Nom IUPAC |
2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C31H50N10O10/c1-17(43)25(39-26(46)19(33)6-2-3-9-32)31(51)41-11-5-8-23(41)29(49)38-21(15-42)30(50)40-10-4-7-22(40)28(48)37-20(12-18-13-34-16-36-18)27(47)35-14-24(44)45/h13,16-17,19-23,25,42-43H,2-12,14-15,32-33H2,1H3,(H,34,36)(H,35,47)(H,37,48)(H,38,49)(H,39,46)(H,44,45)/t17-,19+,20+,21+,22+,23+,25+/m1/s1 |
Clé InChI |
FMCDRAPHPVHUBW-LRCKMWNOSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CN=CN3)C(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)N)O |
SMILES canonique |
CC(C(C(=O)N1CCCC1C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC3=CN=CN3)C(=O)NCC(=O)O)NC(=O)C(CCCCN)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dibromo-1-[3-(trifluoromethoxy)phenyl]ethan-1-one](/img/structure/B12514146.png)


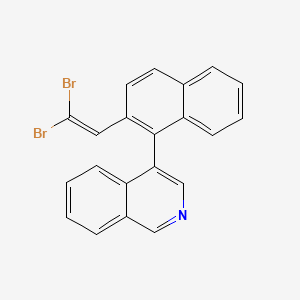
![5-Amino-6-({5-amino-6-[(5-amino-6-{[5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}-4-hydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl}oxy)-2-(hydroxymethyl)oxane-3,4-diol tetrahydrochloride](/img/structure/B12514165.png)


![{3-[(4-Methoxyphenyl)ethynyl]hept-1-en-2-yl}(trimethyl)stannane](/img/structure/B12514194.png)
![4-[(2-Chloro-6-fluorophenyl)methoxy]-N'-[(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B12514196.png)
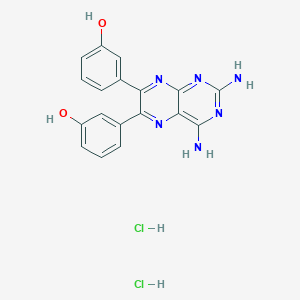
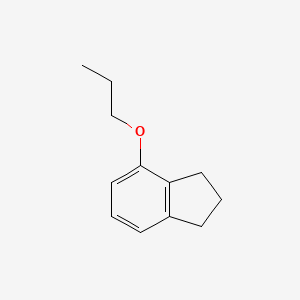
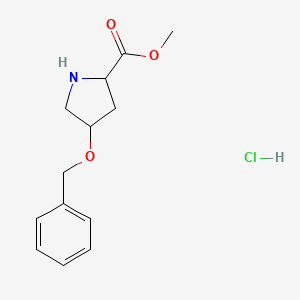
![3-[2-(2-Bromo-1H-indole-3-yl)ethyl]quinazoline-4(3H)-one](/img/structure/B12514216.png)
